N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide
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Overview
Description
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structural features, which include a pyrazole ring substituted with a phenyl group and a nitrobenzamide moiety. These structural elements contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by nitration and subsequent amide formation. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and safety. This includes the use of less toxic reagents and simplified reaction steps. For example, the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl) piperazine, a related compound, involves nucleophilic substitution and cyclization under acid catalysis, which can be adapted for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The phenyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced during the reactions .
Scientific Research Applications
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyrazole ring .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl) piperazine
- 3-methyl-1-phenyl-5-pyrazolone
Uniqueness
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-12-11-16(20(19-12)14-5-3-2-4-6-14)18-17(22)13-7-9-15(10-8-13)21(23)24/h2-11H,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJJPRLWVCIYJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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